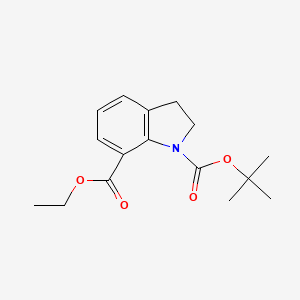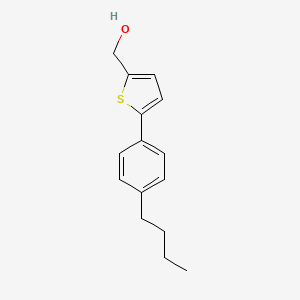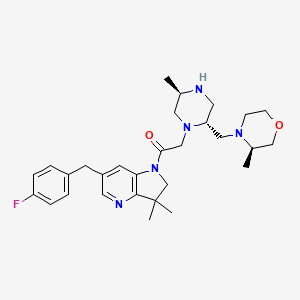
Silanol, dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanol, dimethyl- is a chemical compound with the formula (CH₃)₂SiOH. It belongs to the class of organosilicon compounds, specifically silanols, which are characterized by the presence of a silicon-oxygen-hydrogen (Si-OH) functional group. Silanols are analogous to alcohols but with silicon replacing the carbon atom. Silanol, dimethyl- is a colorless liquid that is often used as an intermediate in various chemical reactions and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Silanol, dimethyl- can be synthesized through several methods:
Hydrolysis of Dimethyldichlorosilane: This is the most common method where dimethyldichlorosilane ((CH₃)₂SiCl₂) is hydrolyzed in the presence of water to produce silanol, dimethyl-, and hydrochloric acid as a byproduct[ (CH₃)₂SiCl₂ + 2H₂O \rightarrow (CH₃)₂Si(OH)₂ + 2HCl ]
Oxidation of Dimethylsilane: Another method involves the oxidation of dimethylsilane ((CH₃)₂SiH₂) using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In industrial settings, the hydrolysis of dimethyldichlorosilane is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The byproduct hydrochloric acid is often neutralized and removed from the reaction mixture .
化学反应分析
Types of Reactions
Silanol, dimethyl- undergoes various chemical reactions, including:
Condensation: Silanol, dimethyl- can undergo condensation reactions to form disiloxanes[ 2(CH₃)₂SiOH \rightarrow (CH₃)₂Si-O-Si(CH₃)₂ + H₂O ]
Substitution: Silanol, dimethyl- can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Condensation Catalysts: Acidic or basic catalysts to facilitate the removal of water during condensation reactions.
Major Products
Disiloxanes: Formed through condensation reactions.
Silanediols and Silanetriols: Formed through oxidation reactions.
科学研究应用
Silanol, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organosilicon compounds and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of silanol, dimethyl- involves its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property allows it to interact with various substrates and catalysts, facilitating chemical reactions such as condensation and oxidation. The silicon-oxygen bond in silanol, dimethyl- is relatively strong, contributing to its stability and reactivity in different chemical environments .
相似化合物的比较
Similar Compounds
Trimethylsilanol: (CH₃)₃SiOH
Diphenylsilanediol: (C₆H₅)₂Si(OH)₂
Silanetriol: Si(OH)₃
Uniqueness
Silanol, dimethyl- is unique due to its specific reactivity and stability, which makes it a valuable intermediate in the synthesis of more complex organosilicon compounds. Compared to trimethylsilanol, it has two methyl groups, which influence its reactivity and physical properties. Diphenylsilanediol and silanetriol have multiple hydroxyl groups, making them more reactive in certain condensation reactions .
属性
分子式 |
C2H8OSi |
|---|---|
分子量 |
76.17 g/mol |
IUPAC 名称 |
hydroxy(dimethyl)silane |
InChI |
InChI=1S/C2H8OSi/c1-4(2)3/h3-4H,1-2H3 |
InChI 键 |
LWIGVRDDANOFTD-UHFFFAOYSA-N |
规范 SMILES |
C[SiH](C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-[4-(4-chloro-2-fluoro-5-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B8550930.png)



![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)








